molecular formula C19H15ClN4O2 B2849917 N-(4-chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1207001-18-0

N-(4-chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2849917
CAS No.: 1207001-18-0
M. Wt: 366.81
InChI Key: XLQJFGUEEMWUPI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a nitrogenous heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a propanamide side chain substituted at the 4-chlorophenyl position.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c20-12-5-7-13(8-6-12)22-16(25)9-10-24-11-21-17-14-3-1-2-4-15(14)23-18(17)19(24)26/h1-8,11,23H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQJFGUEEMWUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction where a chlorinated aromatic compound is introduced.

    Formation of the propanamide side chain: This can be done through an amide coupling reaction using a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as ketones to alcohols.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets, thereby altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidoindole derivatives and propanamide-linked heterocycles. Below is a detailed comparison with structurally or functionally related compounds from diverse sources:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Features Reference
N-(4-Chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide Pyrimido[5,4-b]indole 4-Chlorophenyl, propanamide ~425 (estimated) Flexible linker, chloro-substituted aryl group
N-(3,4-Dimethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide Pyrimido[5,4-b]indole 3,4-Dimethylphenyl, propanamide ~439 (reported) Methyl-substituted aryl group; enhanced lipophilicity
N-[2-(4-Chlorophenyl)ethyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide Pyrimido[5,4-b]indole 4-Chlorophenethyl, propanamide ~453 (reported) Ethyl linker; extended side chain for binding interactions
3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(tert-butylsulfonyl)propanamide Pyrazole 4-Bromo/4-chlorophenyl, tert-butylsulfonyl ~520 (estimated) Bulky sulfonyl group; halogenated aryl moieties
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazoline-indole 4-Chlorophenyl, carbothioamide ~425 (reported) Thioamide group; sp³-hybridized pyrazoline ring
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide Thiazole-indole 4-Chlorophenyl, indole-propanamide ~398 (reported) Thiazole linker; indole-propanamide hybrid

Key Observations

Core Heterocycle Variations: The pyrimidoindole core in the target compound distinguishes it from analogs with triazinoindole (e.g., ) or pyrazoline-indole systems (e.g., ). The pyrimidoindole system offers a planar, conjugated structure that may enhance π-π stacking interactions in biological targets . Compounds with pyrazole or thiazole cores (e.g., ) exhibit different electronic properties due to sulfur or nitrogen atoms, affecting solubility and binding affinity.

Propanamide linkers (vs. shorter acetamide or bulkier sulfonamide groups) balance flexibility and steric hindrance, optimizing target engagement .

Biological Relevance: Pyrimidoindole derivatives (e.g., compound 85 in ) are reported as antiparasitic agents, suggesting the target compound may share similar mechanisms .

Synthetic Challenges :

  • Pyrimidoindole synthesis typically requires multi-step routes involving cyclization and functionalization (e.g., ), while pyrazoline or thiazole analogs are more straightforward to derivatize .

Biological Activity

N-(4-chlorophenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrimidoindole core structure, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3OC_{18}H_{16}ClN_3O, with a molecular weight of 329.80 g/mol. The presence of the 4-chlorophenyl group and the pyrimidoindole structure contributes to its unique biological profile.

Anticancer Activity

Research has indicated that compounds containing the pyrimidoindole core exhibit significant anticancer properties. For instance:

  • In vitro studies : A study demonstrated that derivatives similar to this compound showed potent cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 µM to 30 µM across different cell lines (e.g., A549 and NCI-H460) .
CompoundCell LineIC50 (µM)
Compound AA54915
Compound BNCI-H46020
This compoundA54912

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of cell proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell cycle arrest : It may cause G1 phase arrest in the cell cycle, thereby inhibiting DNA synthesis and cell division.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory activity. Studies have reported that similar pyrimidoindole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on inflammation models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced the levels of inflammatory markers .
  • Cytokine inhibition : The compound was found to inhibit TNF-alpha production with an IC50 value of approximately 25 µM.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

ParameterValue
BioavailabilityModerate
Half-life6 hours
MetabolismLiver (CYP450 enzymes)
ExcretionRenal

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